![molecular formula C21H22Cl2N4O3 B1650939 [1-[4-(3,5-Dichlorobenzoyl)piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]urea CAS No. 1214056-32-2](/img/structure/B1650939.png)
[1-[4-(3,5-Dichlorobenzoyl)piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-[4-(3,5-Dichlorobenzoyl)piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]urea is a synthetic organic compound with the molecular formula C21H22Cl2N4O3 and a molecular weight of 449.3 g/mol. This compound is characterized by the presence of a piperazine ring substituted with a 3,5-dichlorobenzoyl group and a phenylpropanoyl urea moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of [1-[4-(3,5-Dichlorobenzoyl)piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]urea typically involves multiple steps, including the acylation of piperazine with 3,5-dichlorobenzoyl chloride, followed by the reaction with phenylpropanoyl isocyanate. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
[1-[4-(3,5-Dichlorobenzoyl)piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, with reagents like alkyl halides or acyl chlorides, forming substituted products.
Aplicaciones Científicas De Investigación
[1-[4-(3,5-Dichlorobenzoyl)piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]urea is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of [1-[4-(3,5-Dichlorobenzoyl)piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
[1-[4-(3,5-Dichlorobenzoyl)piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]urea can be compared with similar compounds such as:
4,4’-Dichlorobenzophenone: This compound shares the dichlorobenzoyl group but differs in its overall structure and applications.
2-Fluorodeschloroketamine: Although structurally different, this compound is another example of a synthetic organic molecule with significant research interest.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
1214056-32-2 |
|---|---|
Fórmula molecular |
C21H22Cl2N4O3 |
Peso molecular |
449.3 |
Nombre IUPAC |
[1-[4-(3,5-dichlorobenzoyl)piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]urea |
InChI |
InChI=1S/C21H22Cl2N4O3/c22-16-11-15(12-17(23)13-16)19(28)26-6-8-27(9-7-26)20(29)18(25-21(24)30)10-14-4-2-1-3-5-14/h1-5,11-13,18H,6-10H2,(H3,24,25,30) |
Clave InChI |
IZSNWVCZFDVKMF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)C(CC3=CC=CC=C3)NC(=O)N |
SMILES canónico |
C1CN(CCN1C(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)C(CC3=CC=CC=C3)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


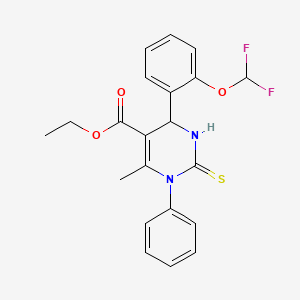
![2-[(4-ethoxyphenyl)formamido]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B1650859.png)
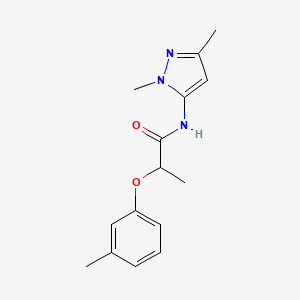
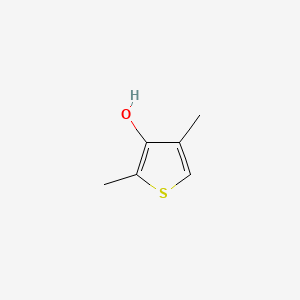
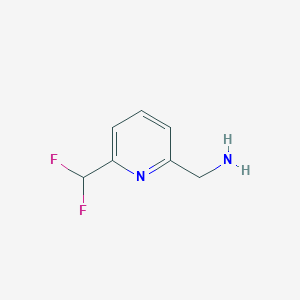
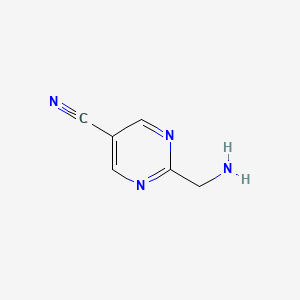
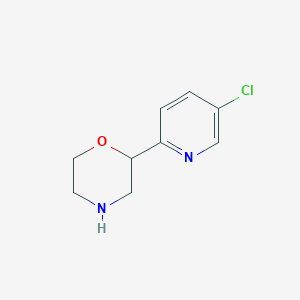
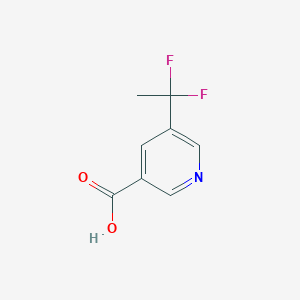
![Methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1650871.png)
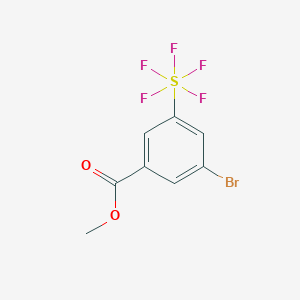
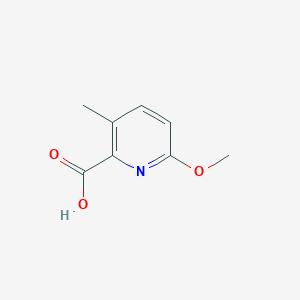


![2-[5-(Difluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1650879.png)
